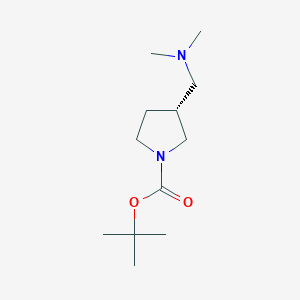

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Übersicht

Beschreibung

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a dimethylamino methyl group and a tert-butoxycarbonyl (Boc) protecting group

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemische Analyse

Biochemical Properties

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in amination reactions, such as cytochrome P450 enzymes, which catalyze the hydroxylation of the pyrrolidine ring . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can form complexes with proteins through hydrogen bonding and hydrophobic interactions, influencing their stability and function.

Cellular Effects

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine on cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling . Furthermore, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has demonstrated sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. For example, it can undergo enzymatic deprotection to remove the Boc group, followed by further metabolic processing . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can accumulate in certain cellular compartments, influencing its overall distribution and activity.

Subcellular Localization

The subcellular localization of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcriptional machinery and modulate gene expression. Alternatively, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may be targeted to the mitochondria, influencing cellular energy metabolism and apoptotic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-pyrrolidinol.

Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group, forming ®-1-Boc-3-pyrrolidinol.

Substitution: The protected pyrrolidinol undergoes a substitution reaction with dimethylamine in the presence of a suitable base, such as sodium hydride, to yield ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Corresponding amine.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral ligands and catalysts.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

1-Boc-3-((dimethylamino)methyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

1-Boc-3-aminomethylpyrrolidine: Lacks the dimethyl substitution on the amino group.

Uniqueness: ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and selectivity. The presence of the Boc protecting group also enhances its stability and facilitates its use in various synthetic applications.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647517 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-48-8 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)